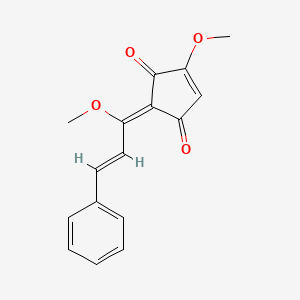
Methyllucidone
Übersicht
Beschreibung
Methyllucidone is a neuroprotective agent and an antioxidant that can be isolated from Lindera erythrocarpa Makino . It inhibits the ROS production, and activates antioxidant signaling pathways that include Nrf-2 and PI3K .
Synthesis Analysis
The synthesis of Methyllucidone has been chemically achieved by various research groups . For instance, Wu et al. utilized a “one-pot” reduction/rearrangement of dimethyl squarate and Darzens/ring expansion of the monomethoxy cyclobutenedione .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Methyllucidone has been identified to possess significant antioxidant properties. This compound can help in reducing oxidative stress, which is a common factor in various chronic diseases. Its ability to scavenge free radicals makes it a potential ingredient in pharmaceuticals aimed at preventing or treating conditions caused by oxidative damage .
Anti-inflammatory Effects
The anti-inflammatory effects of Methyllucidone are well-documented. It can inhibit inflammatory pathways regulated by NF-κB and MAPKs, making it a promising agent for the treatment of inflammatory diseases. Its application in this area could lead to the development of new anti-inflammatory drugs .
Hepatoprotective Activity
Methyllucidone has shown hepatoprotective effects, suggesting its use in protecting the liver from various forms of damage. This includes potential treatments for liver diseases where oxidative stress is a contributing factor .
Dermatoprotective Applications
The dermatoprotective properties of Methyllucidone could be utilized in skincare products. Its ability to protect the skin from oxidative stress and inflammation makes it a valuable component in dermatological treatments and cosmetic formulations .
Hypolipidemic Effects
Methyllucidone’s hypolipidemic effects indicate its potential in managing lipid levels in the body. This application is particularly relevant in the development of treatments for conditions like hyperlipidemia, which is characterized by high levels of lipids in the blood .
Skin-Whitening Effects
In the cosmetic industry, Methyllucidone’s skin-whitening effects can be harnessed to develop products that aim to reduce melanin synthesis. This could lead to safer and more effective skin-whitening creams and treatments .
Neuroprotective Mechanisms
Methyllucidone exhibits neuroprotective effects, particularly in the context of oxidative stress-induced neuronal cell death. This makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease, ischemia, and Parkinson’s disease. Its role in activating antioxidant signaling pathways is crucial in this application .
Modulation of Signaling Pathways
The compound’s ability to modulate multiple signaling pathways opens up possibilities for its use in a variety of therapeutic applications. By influencing pathways like those regulated by Nrf2 activation and inhibition of apoptosis, Methyllucidone could be integral in treatments that require the modulation of cellular signals .
Wirkmechanismus
Target of Action
Methyllucidone primarily targets the Nrf-2/HO-1 signaling pathway . It also interacts with PI3K and STAT3 . These targets play crucial roles in various cellular processes, including antioxidant signaling, inflammation regulation, and cell survival .
Mode of Action
Methyllucidone acts as a neuroprotective agent and an antioxidant . It inhibits the production of reactive oxygen species (ROS) and activates antioxidant signaling pathways that include Nrf-2 and PI3K . It also regulates STAT3 activity .
Biochemical Pathways
Methyllucidone affects several biochemical pathways. It upregulates the expression of heme oxygenase 1 (HO-1) and promotes the nuclear translocation of nuclear factor-E2-related factor 2 (Nrf-2), an intracellular antioxidant enzyme, and its transcription factor . Additionally, it involves Akt phosphorylation regulating Nrf-2 . These pathways are crucial for antioxidant signaling and neuroprotection .
Result of Action
Methyllucidone has been shown to significantly enhance the viability of HT-22 cells under glutamate-induced oxidative conditions . This suggests that Methyllucidone has a neuronal mechanism to protect neurons without microglial regulation . It effectively blocks the glutamate effect to increase ROS production .
Action Environment
The action of Methyllucidone can be influenced by various environmental factors. For instance, excessive extracellular glutamate in the central nervous system (CNS) can lower glutathione levels, inhibiting cystine/glutamate transporters, which cause the accumulation of ROS and neuronal cell death . Methyllucidone’s antioxidant effect can help moderate this oxidative damage and maintain cellular redox homeostasis .
Safety and Hazards
Methyllucidone should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(2Z)-4-methoxy-2-[(E)-1-methoxy-3-phenylprop-2-enylidene]cyclopent-4-ene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-13(9-8-11-6-4-3-5-7-11)15-12(17)10-14(20-2)16(15)18/h3-10H,1-2H3/b9-8+,15-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITVJPYUOAZKPN-PBMBQWDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)/C(=C(\C=C\C2=CC=CC=C2)/OC)/C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyllucidone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




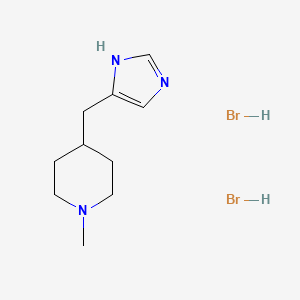
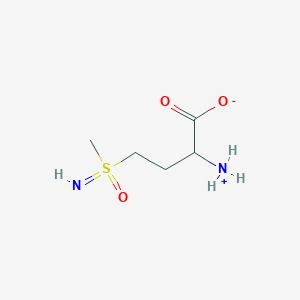
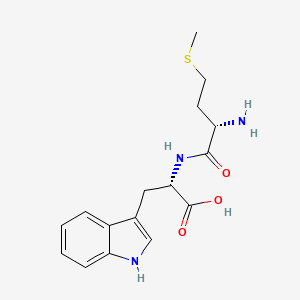
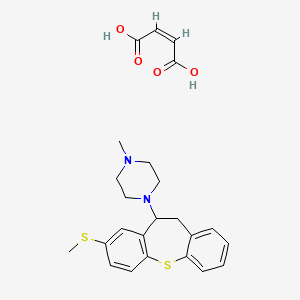



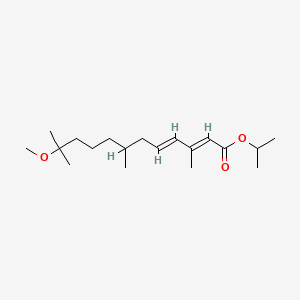
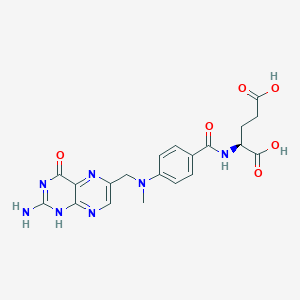

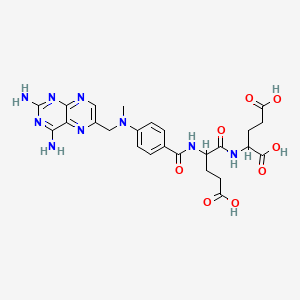
![4-Carbamoyl-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-butyric acid](/img/structure/B1676406.png)
